molecular formula C29H34ClN3OS B2553918 4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215691-60-3

4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Katalognummer B2553918
CAS-Nummer: 1215691-60-3
Molekulargewicht: 508.12
InChI-Schlüssel: UPJKWWMUNBTCPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C29H34ClN3OS and its molecular weight is 508.12. The purity is usually 95%.
BenchChem offers high-quality 4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A study focused on the design, synthesis, and evaluation of anticancer activities of substituted benzamides, similar in structure to the chemical , demonstrated moderate to excellent anticancer activity against various cancer cell lines. These compounds, derived from strategic modifications and synthesis, showed potential as therapeutic agents against breast, lung, colon, and ovarian cancers, outperforming etoposide, a reference drug, in some instances (Ravinaik et al., 2021).

Antiallergy Agents

Research on N-(4-substituted-thiazolyl)oxamic acid derivatives revealed a new series of compounds with significant antiallergy activity. These compounds were synthesized and tested for their effectiveness in the rat PCA model, showing potent activity at low doses. This highlights the potential of thiazole derivatives as a basis for developing new antiallergy medications, with one derivative advancing to further pharmacological evaluation (Hargrave et al., 1983).

Anti-inflammatory Drugs

The synthesis of N,N-dimethylamino)benzamide derivatives based on thiazole and thiazoline demonstrated anti-inflammatory properties. Specific derivatives were found to be effective across a concentration range, showcasing the potential for developing new nonsteroidal anti-inflammatory drugs (NSAIDs) that also mitigate adverse effects on myocardial function (Lynch et al., 2006).

Cardiac Electrophysiological Activity

The development of N-substituted imidazolylbenzamides for cardiac electrophysiological activity introduced a new class of selective class III agents. These compounds demonstrated potency comparable to sematilide, a clinical trial compound, in vitro, indicating their potential as therapeutic agents for arrhythmias (Morgan et al., 1990).

Fluorescence Applications

The synthesis of fluorescent triazole derivatives from diethylamino)phenol and amino-substituted naphthylsulphonic acids explored their photophysical properties. These compounds, characterized by their absorption, emission, and quantum yields, demonstrated potential for applications requiring blue and green fluorescent materials (Padalkar et al., 2015).

Neuroprotection

T-588, a cognitive enhancer, was studied for its protective effects against sodium nitroprusside-induced toxicity in cultured astrocytes. The compound demonstrated the ability to prevent mitochondrial dysfunction and cell injury, suggesting its use in treatments aimed at mitigating neurotoxicity (Phuagphong et al., 2004).

Eigenschaften

IUPAC Name

4-benzyl-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3OS.ClH/c1-5-31(6-2)18-19-32(29-30-27-22(4)21(3)12-17-26(27)34-29)28(33)25-15-13-24(14-16-25)20-23-10-8-7-9-11-23;/h7-17H,5-6,18-20H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJKWWMUNBTCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)C3=CC=C(C=C3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.